
1-(5-Bromopyridin-2-yl)-2-chloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-2-yl)-2-chloroethan-1-one is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a chlorine atom attached to the ethanone moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(5-Bromopyridin-2-yl)-2-chloroethan-1-one typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 5-bromopyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
1-(5-Bromopyridin-2-yl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of amides or thioethers.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield dehalogenated products. Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-2-chloroethan-1-one is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of enzymes by modifying their active sites, leading to changes in metabolic pathways .
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)-2-chloroethan-1-one can be compared with other halogenated pyridines such as:
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound has a similar bromopyridine structure but differs in its functional groups, leading to different reactivity and applications.
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: This Schiff-base compound exhibits different chemical properties and biological activities due to the presence of an imine group.
Properties
Molecular Formula |
C7H5BrClNO |
|---|---|
Molecular Weight |
234.48 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-2-chloroethanone |
InChI |
InChI=1S/C7H5BrClNO/c8-5-1-2-6(10-4-5)7(11)3-9/h1-2,4H,3H2 |
InChI Key |
PYMYLVAGLWKDHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


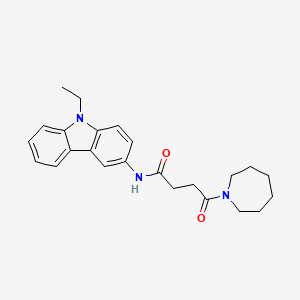
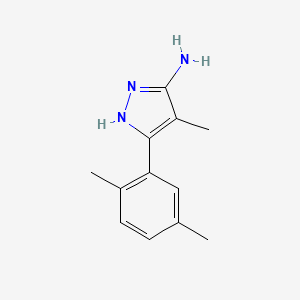
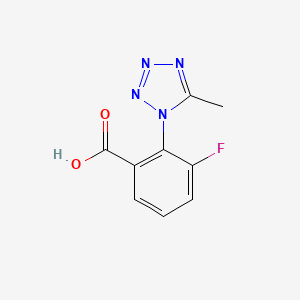

![2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12443994.png)
![4,6-dichloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12443998.png)

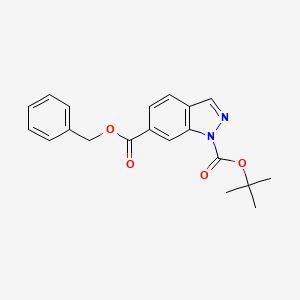
![2-methyl-4-[(4-methylphenyl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12444021.png)
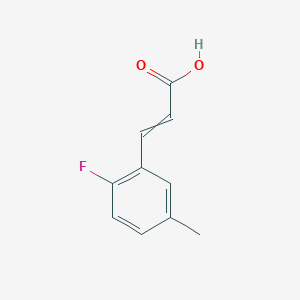
![1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12444027.png)
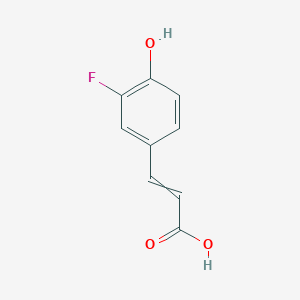
![(3Z)-3-({4-[(E)-phenyldiazenyl]phenyl}imino)-1,3-dihydro-2H-indol-2-one](/img/structure/B12444035.png)

